2'-Amino-5'-(trifluoromethoxy)-2,2,2-trifluoroacetophenone
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Overview
Description
2’-Amino-5’-(trifluoromethoxy)-2,2,2-trifluoroacetophenone is a chemical compound known for its unique structure and properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2’-Amino-5’-(trifluoromethoxy)-2,2,2-trifluoroacetophenone typically involves the introduction of the trifluoromethoxy group into an aromatic ring, followed by the addition of an amino group. The reaction conditions often require the use of strong bases and specific solvents to achieve the desired product.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the final product.
Chemical Reactions Analysis
Types of Reactions
2’-Amino-5’-(trifluoromethoxy)-2,2,2-trifluoroacetophenone can undergo various types of chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding nitro or nitroso compounds.
Reduction: The compound can be reduced to form amines or other reduced derivatives.
Substitution: The trifluoromethoxy group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The conditions often involve controlled temperatures and specific solvents to facilitate the reactions.
Major Products Formed
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield nitro compounds, while reduction can produce amines.
Scientific Research Applications
2’-Amino-5’-(trifluoromethoxy)-2,2,2-trifluoroacetophenone has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2’-Amino-5’-(trifluoromethoxy)-2,2,2-trifluoroacetophenone involves its interaction with molecular targets such as enzymes or receptors. The trifluoromethoxy group can enhance the compound’s binding affinity and specificity, while the amino group can participate in hydrogen bonding and other interactions.
Comparison with Similar Compounds
Similar Compounds
- 2-Amino-5-(trifluoromethoxy)benzoic acid
- 2-Amino-4-(trifluoromethoxy)acetophenone
- 2-Amino-3-(trifluoromethoxy)benzaldehyde
Uniqueness
2’-Amino-5’-(trifluoromethoxy)-2,2,2-trifluoroacetophenone is unique due to the presence of both trifluoromethoxy and trifluoroacetophenone groups, which impart distinct chemical and physical properties. This combination makes it a valuable compound for various applications in research and industry.
Properties
Molecular Formula |
C9H5F6NO2 |
---|---|
Molecular Weight |
273.13 g/mol |
IUPAC Name |
1-[2-amino-5-(trifluoromethoxy)phenyl]-2,2,2-trifluoroethanone |
InChI |
InChI=1S/C9H5F6NO2/c10-8(11,12)7(17)5-3-4(1-2-6(5)16)18-9(13,14)15/h1-3H,16H2 |
InChI Key |
QDTYJKHLFFVMHY-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1OC(F)(F)F)C(=O)C(F)(F)F)N |
Origin of Product |
United States |
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